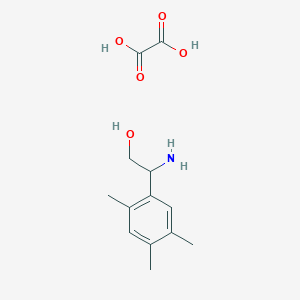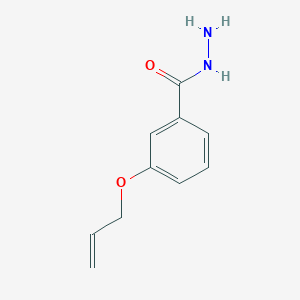
2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Science: CO2 Capture and Sequestration
2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate may be utilized in environmental science as part of aqueous blended amine systems for CO2 capture . These systems are crucial for reducing greenhouse gas emissions and mitigating climate change. The compound’s potential to enhance CO2 solubility and improve the efficiency of carbon capture processes makes it valuable for environmental research and applications.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, this compound can serve as a precursor for the construction of complex heterocyclic systems . Its structural features allow for various substitution reactions, which are fundamental in creating pharmacologically active molecules, particularly those containing the pyrimidine scaffold.
Pharmaceuticals: Drug Development and Synthesis
The compound’s role in pharmaceuticals could be significant, especially in the synthesis of drug candidates. Its chemical structure could be modified to produce new compounds with potential therapeutic effects . The ability to form stable salts, like oxalates, is advantageous in drug formulation for improved bioavailability.
Industrial Processes: Chemical Intermediates
In industrial chemical processes, 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate might be used as an intermediate in the synthesis of various chemical products . Its versatility in reactions and stability as an oxalate salt makes it a candidate for large-scale chemical production.
Analytical Chemistry: Reference Standards
This compound could be employed as a reference standard in analytical chemistry due to its well-defined properties and purity . Reference standards are essential for ensuring the accuracy and reliability of analytical methods, such as chromatography and spectroscopy.
Biochemistry: Enzyme and Receptor Studies
In biochemistry, the compound might be used in studies involving enzymes and receptors . Its structural similarity to naturally occurring molecules could make it a useful tool in understanding biochemical pathways and molecular interactions.
Material Science: Synthesis of Advanced Materials
The compound’s potential applications in material science include the synthesis of advanced materials with specific properties . Its molecular structure could be the basis for designing materials with desired characteristics, such as conductivity or reactivity.
Energy Production: Innovative Solutions
Lastly, in the field of energy production, 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate could contribute to the development of innovative solutions . Research into new energy sources and more efficient production methods is vital for sustainable growth, and chemical compounds like this one play a key role in such advancements.
Mécanisme D'action
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. If it interacts with adrenergic receptors, the pathways involved in the fight-or-flight response, such as the cAMP signaling pathway, may be affected. This can lead to downstream effects like increased glucose release from the liver, enhanced cardiac output, and vasodilation or vasoconstriction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action. For example, the stability of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate may be affected by pH, with extreme pH levels potentially leading to degradation. Temperature can also impact the compound’s efficacy, with higher temperatures potentially increasing its activity but also its rate of degradation. Additionally, the presence of other drugs or compounds can lead to interactions that enhance or inhibit its action.
: ChemicalBook : ChemicalBook : ChemicalBook : ChemicalBook : ChemicalBook : ChemicalBook
Propriétés
IUPAC Name |
2-amino-2-(2,4,5-trimethylphenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-7-4-9(3)10(5-8(7)2)11(12)6-13;3-1(4)2(5)6/h4-5,11,13H,6,12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIDEGCLMOQKHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CO)N)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)




![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)

